1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a carbamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the methoxyphenyl and carbamoylphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group: This step may involve the use of methoxybenzene derivatives and coupling reactions.
Attachment of the Carbamoylphenyl Group: This can be done using carbamoyl chloride derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Carbodiimides, phosphonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide:
1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-4-carboxamide: Another similar compound with a different position of the carboxamide group.
Uniqueness
This compound is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[(3-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-3-4-12-26-15-17(13-21(26)27)23(29)24-18-10-8-16(9-11-18)22(28)25-19-6-5-7-20(14-19)30-2/h5-11,14,17H,3-4,12-13,15H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
LLHLRUQHWJKNJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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